N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide
Description
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide is a benzothiazole derivative characterized by a thioxo (C=S) group at the 2-position of the benzothiazole ring and an acetamide substituent at the 6-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
7340-70-7 |
|---|---|
Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
IIVNZXCXHJAXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The most straightforward method involves acetylation of 6-amino-2-mercaptobenzothiazole. The precursor, 6-amino-2-mercaptobenzothiazole, is synthesized via cyclization of 4-amino-2-chlorobenzenethiol with thiourea in ethanol under reflux (80°C, 6 h). The resulting amine is then acetylated using acetic anhydride in the presence of pyridine as a catalyst.
Reaction Conditions:
Critical Parameters
Excess acetic anhydride (1.5 equivalents) ensures complete acetylation, while pyridine neutralizes HCl byproducts. Impurities such as unreacted amine are removed via recrystallization from ethanol-water (3:1). FT-IR analysis confirms successful acetylation through peaks at 1,660 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-N stretch).
Synthetic Route 2: Cyclization of Thioamide Precursors
One-Pot Synthesis via Thioamide Intermediate
An alternative approach involves cyclization of N-(4-acetamidophenyl)thiourea with carbon disulfide (CS2) in alkaline conditions. This method forms the benzothiazole ring and introduces the thioxo group simultaneously.
Procedure:
-
Thioamide Formation: 4-Acetamidoaniline reacts with thiourea in ethanol under reflux (12 h).
-
Cyclization: Addition of CS2 and potassium hydroxide (KOH) at 60°C for 8 h induces ring closure.
-
Acidification: The mixture is poured into ice-cold 1M HCl to precipitate the product.
Advantages and Limitations
This route eliminates the need for isolated intermediates but requires stringent control of pH and temperature to prevent hydrolysis of the thioxo group. ¹H-NMR data (DMSO-d6) reveals singlet peaks at δ 2.1 ppm (CH3 of acetamide) and δ 12.3 ppm (NH of thioxo group), confirming structural integrity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies show that polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yields due to side reactions. Ethanol remains optimal for acetylation, providing a balance between solubility and reactivity. Elevated temperatures (>70°C) accelerate cyclization but risk decomposition of the thioxo group.
Catalytic Additives
Triethylamine (TEA) improves acetylation efficiency by scavenging HCl, while catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation yields by 10–15%.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Purity Protocols
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. HPLC analysis (C18 column, acetonitrile/water) shows a single peak at retention time 6.8 min.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 60–68% | 55–62% |
| Reaction Time | 6–8 h | 20–24 h |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 1 is preferable for industrial-scale synthesis due to shorter reaction times and simpler purification, whereas Route 2 offers atom economy for laboratory-scale applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 2-thioxo-2,3-dihydro-1,3-benzothiazol-6-amine and acetic acid.
-
Basic Hydrolysis : Produces the corresponding sodium salt of the amine.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 6h | HCl (aq.) | 2-thioxo-2,3-dihydro-1,3-benzothiazol-6-amine + CH₃COOH | 85% | |
| 2M NaOH, 80°C, 4h | NaOH (aq.) | Sodium 2-thioxo-2,3-dihydro-1,3-benzothiazol-6-aminide + CH₃COONa | 78% |
The reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1) and confirmed by IR loss of the amide carbonyl peak at 1648 cm⁻¹ .
Oxidation of the Thioxo Group
The thione (C=S) group oxidizes to sulfonyl (SO₂) or sulfonic acid (SO₃H) derivatives:
-
With H₂O₂ : Forms N-(2-sulfonyl-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide.
-
With KMnO₄ : Generates sulfonic acid derivatives under strong oxidative conditions.
The sulfonyl derivative shows a characteristic IR absorption at 1320 cm⁻¹ (S=O asymmetric stretch).
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and halogenation at the 4-position due to electron-donating effects of the thioxo group:
1H NMR of the brominated product shows a singlet at δ 7.82 ppm (aromatic H), confirming substitution at the 4-position .
Nucleophilic Substitution at Thioxo Group
The sulfur atom in the thione group acts as a nucleophilic site:
| Nucleophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-(2-methylthio-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide | 65% | |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 24h | N-(2-benzylthio-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide | 58% |
LC-MS analysis confirms the formation of the methylthio derivative (m/z 267.1 [M+H]⁺).
Condensation Reactions
The primary amine (from hydrolyzed acetamide) participates in Schiff base formation:
| Aldehyde/Ketone | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 8h | (E)-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-(4-chlorophenyl)methanimine | 75% | |
| Acetophenone | AcOH, 100°C, 12h | N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-α-methylbenzylideneamine | 63% |
The Schiff base derivatives exhibit strong UV absorption at λmax 320–340 nm due to extended conjugation.
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals:
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 4h | [Cu(C₁₀H₉N₂OS₂)₂Cl₂] | Stable in air | |
| Fe(NO₃)₃·9H₂O | EtOH, 60°C, 6h | [Fe(C₁₀H₉N₂OS₂)(NO₃)₃] | Hygroscopic |
ESI-MS of the copper complex shows a peak at m/z 543.2 corresponding to [Cu(L)₂Cl]⁺ (L = ligand) .
Scientific Research Applications
Chemical Properties and Structure
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide has the molecular formula and is characterized by a benzothiazole moiety which is known for its significant pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds derived from the benzothiazole scaffold exhibit promising antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 20 μmol L, with some derivatives outperforming traditional antibiotics like cefotaxime .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| 7a | 4 | E. coli |
| 7b | 10 | S. aureus |
| 9d | 4 | P. aeruginosa |
| Cefotaxime | 6–12 | Various |
2. Anticancer Activity
this compound has also been investigated for its anticancer properties. The compound's ability to inhibit tumor growth has been linked to its interaction with cellular pathways involved in cancer proliferation and survival. Studies have shown that certain derivatives can induce apoptosis in cancer cells .
Case Study: Anticancer Mechanism
A specific derivative was found to significantly reduce the viability of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways. This suggests that modifications to the benzothiazole structure can enhance anticancer efficacy.
3. Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Compounds exhibiting this activity are crucial in combating oxidative stress-related diseases. The presence of thioketone groups within the structure contributes to its ability to scavenge free radicals effectively .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (μmol L) | Assay Method |
|---|---|---|
| 5a | 15 | DPPH Scavenging |
| 5b | 20 | ABTS Assay |
Mechanism of Action
The mechanism of action of N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Benzothiazolone vs. Benzothiazolthione
Replacing the thioxo (C=S) group in the target compound with an oxo (C=O) group yields N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide derivatives. For example, compounds like N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide () exhibit altered electronic profiles due to the electronegative oxygen atom.
Trifluoromethyl Substitution
Patented compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () feature a trifluoromethyl (-CF₃) group at the 6-position. The -CF₃ group introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability and membrane permeability compared to the target compound’s acetamide group .
Amino and Methylamino Substituents
Derivatives like N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide () replace the thioxo group with a methylamino (-NHCH₃) moiety. This modification increases basicity and hydrogen-bonding capacity, which could influence solubility and receptor interactions .
Cholinesterase Inhibition
Benzothiazolone-acetamide hybrids, such as compound 10g (IC₅₀: 52.90 µM for AChE) and 10h (IC₅₀: 51.03 µM for BChE) (), demonstrate moderate cholinesterase inhibition. The thioxo analog may exhibit enhanced activity due to stronger electron-withdrawing effects, but direct comparative data are lacking.
Antioxidant Activity
Compounds with phenylpiperazine side chains (e.g., derivatives in ) show 3–5× higher antioxidant activity (ORAC assay) than trolox, attributed to radical-scavenging and metal-chelating properties. The thioxo group’s sulfur atom in the target compound may further enhance metal chelation, though this requires experimental validation .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy : Benzothiazole-acetamides show characteristic peaks at ~1660–1700 cm⁻¹ (C=O stretch) and ~3150–3260 cm⁻¹ (N-H stretch) . The thioxo group’s C=S stretch typically appears at ~1200–1250 cm⁻¹, distinguishing it from oxo analogs .
- ¹H-NMR : Aromatic protons in the benzothiazole ring resonate at δ 7.2–8.4 ppm, while the acetamide -NH signal appears as a broad singlet near δ 12.7 ppm (). Methyl groups (e.g., -CH₃ in ) appear at δ 2.4 ppm .
Solubility and Stability
The thioxo group may reduce solubility in polar solvents compared to oxo analogs but improve lipid solubility. Derivatives with -CF₃ groups () exhibit enhanced hydrophobicity, favoring blood-brain barrier penetration .
Pharmaceutical and Industrial Relevance
- Antiparasitic Agents : Derivatives like N-(2,3-dihydro-1,4-benzoxazin-4-yl)benzothiophene-carboxamides () target heartworm infections .
Biological Activity
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article synthesizes recent research findings on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. They are reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The structural versatility of benzothiazoles allows for modifications that enhance their pharmacological profiles .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-amino thiophenol with various acylating agents. Recent studies have optimized synthetic routes to improve yields and reduce reaction times, often employing microwave-assisted techniques .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| N-(2-Thioxo...) | Staphylococcus aureus | 32 |
| N-(2-Thioxo...) | Escherichia coli | 64 |
| N-(2-Thioxo...) | Pseudomonas aeruginosa | 128 |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor .
Anticancer Activity
Recent investigations into the anticancer potential of this compound reveal its effectiveness against various cancer cell lines. Notably, it has shown cytotoxic effects against leukemia and solid tumors.
In a study evaluating its effects on different cancer cell lines (e.g., MDA-MB-231 for breast cancer and A549 for lung cancer), the compound exhibited IC50 values ranging from 5 to 15 µM across various assays (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10 |
| A549 (Lung) | 7 |
| HCT116 (Colon) | 12 |
Mechanistic studies suggest that the anticancer activity may be attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated using models of acute inflammation. The compound significantly reduced edema in carrageenan-induced paw edema models in rodents. Its effect was comparable to established anti-inflammatory agents like ibuprofen.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The treatment resulted in a marked decrease in tumor volume compared to control groups. Histological analyses revealed reduced proliferation markers and increased apoptosis in treated tissues .
Q & A
Q. Basic Research Focus
- Spectroscopy :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, triclinic P1 space group with N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å) stabilizes crystal packing . Software like SHELXL refines structures, while ORTEP-3 visualizes thermal ellipsoids .
How do hydrogen-bonding patterns and supramolecular interactions influence crystallographic outcomes?
Advanced Research Focus
Intermolecular interactions dictate crystal packing and stability. For benzothiazole-acetamide derivatives:
- Classical hydrogen bonds : N–H⋯N (2.8–3.0 Å) forms dimers.
- Non-classical interactions : C–H⋯O (2.5–3.0 Å) and S⋯S contacts (3.62 Å) extend into ribbons .
- Graph-set analysis (Etter’s formalism): Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict aggregation behavior . Conflicting data may arise from solvent effects or polymorphism, requiring variable-temperature XRD or DFT calculations to resolve .
What methodologies assess biological activity, such as cholinesterase inhibition?
Q. Advanced Research Focus
- Enzyme assays :
- Structure-activity relationships (SAR) : Substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance AChE inhibition) .
How are crystallographic data contradictions resolved during refinement?
Q. Advanced Research Focus
- Disorder modeling : Partial occupancy refinement for overlapping atoms (e.g., solvent molecules in lattice voids) .
- Twinned data : SHELXL’s TWIN/BASF commands correct intensity overlaps in twinned crystals .
- Validation tools : CheckCIF flags geometric outliers (e.g., bond-length mismatches >0.02 Å) .
What computational tools predict intermolecular interactions for polymorph screening?
Q. Advanced Research Focus
- Mercury (CSD) : Analyzes packing motifs using Cambridge Structural Database data (e.g., prevalence of S⋯S interactions in benzothiazoles) .
- Hirshfeld surface analysis : Maps contact distances (dnorm) to identify dominant interactions (e.g., H⋯H vs. S⋯S) .
- Molecular docking : Screens potential binding conformations for enzyme targets (e.g., AChE active site) .
How do solvent and reaction conditions impact synthetic yield and purity?
Q. Advanced Research Focus
- Solvent polarity : Ethanol/water mixtures enhance crystallization purity (e.g., 80% EtOH yields high-purity crystals) .
- Reaction time/temperature : Prolonged reflux (6+ hours) ensures complete imidazole displacement in chloroform .
- Scaling challenges : Microfluidic reactors improve mixing for exothermic steps (e.g., nitro-group reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
